molecular formula C8H13N3O B13090811 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine

5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13090811
M. Wt: 167.21 g/mol
InChI Key: RRERJFMMBRDCKQ-UHFFFAOYSA-N
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Description

5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine: is a chemical compound with the molecular formula C8H13N3O It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a methyl group and an oxolan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution reactions:

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole ring or the oxolan-3-yl group, resulting in the formation of various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products:

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a building block for the synthesis of more complex molecules in organic synthesis.

Biology:

    Biological Activity: It may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine:

    Pharmaceuticals: Potential use in the development of new pharmaceuticals due to its structural features.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

    1-(Oxolan-3-yl)-1H-pyrazol-3-amine: Lacks the methyl group, which may affect its reactivity and biological activity.

    5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness:

  • The presence of both the methyl group and the oxolan-3-yl group in 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-methyl-1-(oxolan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C8H13N3O/c1-6-4-8(9)10-11(6)7-2-3-12-5-7/h4,7H,2-3,5H2,1H3,(H2,9,10)

InChI Key

RRERJFMMBRDCKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCOC2)N

Origin of Product

United States

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